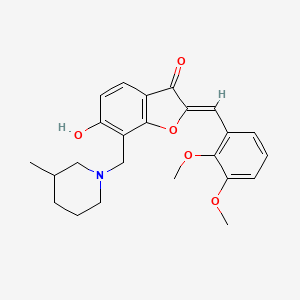

(Z)-2-(2,3-dimethoxybenzylidene)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one

Description

Properties

IUPAC Name |

(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-6-hydroxy-7-[(3-methylpiperidin-1-yl)methyl]-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO5/c1-15-6-5-11-25(13-15)14-18-19(26)10-9-17-22(27)21(30-24(17)18)12-16-7-4-8-20(28-2)23(16)29-3/h4,7-10,12,15,26H,5-6,11,13-14H2,1-3H3/b21-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHEQYTWSNMRIMD-MTJSOVHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)CC2=C(C=CC3=C2OC(=CC4=C(C(=CC=C4)OC)OC)C3=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CCCN(C1)CC2=C(C=CC3=C2O/C(=C\C4=C(C(=CC=C4)OC)OC)/C3=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(2,3-dimethoxybenzylidene)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one is a complex organic compound belonging to the benzofuran class, which is known for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

This structure features a benzofuran moiety, which is crucial for its biological properties.

Biological Activity Overview

Benzofuran derivatives have been extensively studied for their potential pharmacological effects. Key activities include:

- Antioxidant Activity : Benzofuran derivatives exhibit significant antioxidant properties, which can help mitigate oxidative stress in biological systems .

- Anti-inflammatory Effects : Certain derivatives have shown the ability to reduce pro-inflammatory cytokines such as TNF and IL-1, indicating potential in treating chronic inflammatory disorders .

- Cytotoxicity : Some benzofuran compounds demonstrate cytotoxic effects against various cancer cell lines, suggesting their utility in cancer therapy .

The biological activity of this compound may involve several mechanisms:

- Inhibition of Cytokine Production : This compound has been reported to significantly reduce levels of inflammatory cytokines, which are critical in the pathogenesis of various diseases .

- Induction of Apoptosis : Studies suggest that modifications in the benzofuran structure can enhance apoptotic pathways in cancer cells. The generation of reactive oxygen species (ROS) plays a pivotal role in this process .

- Interaction with Receptors : The presence of the piperidine moiety may facilitate interactions with neurotransmitter receptors, potentially leading to analgesic effects observed in related compounds .

Case Studies and Research Findings

Several studies have investigated the biological activity of related benzofuran compounds:

- Study 1 : A derivative similar to this compound exhibited significant anti-inflammatory activity by inhibiting NF-kB signaling pathways in macrophages. This study highlighted the compound's potential in managing chronic inflammatory conditions .

- Study 2 : Another research effort focused on a series of benzofuran derivatives demonstrated selective cytotoxicity against K562 leukemia cells while sparing normal cells. The study emphasized the importance of structural modifications on biological activity .

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | IC50 Value (µM) | Target Cells |

|---|---|---|---|

| Compound A | Cytotoxic | 12 | K562 |

| Compound B | Anti-inflammatory | 25 | Macrophages |

| Compound C | Antioxidant | 15 | Various cell lines |

Scientific Research Applications

Structural Characteristics

The compound features a benzofuran core with multiple functional groups, including:

- Dimethoxy substituents : These may enhance lipophilicity and biological activity.

- Piperidine moiety : This structure is often associated with neuroactive properties.

The unique arrangement of these groups suggests potential interactions with biological targets, making it a candidate for pharmacological studies.

Anticancer Properties

Research indicates that benzofuran derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar compounds can inhibit leukemia cell lines (K562) with IC50 values ranging from 0.1 to 5 μM. The presence of hydroxyl groups and methoxy substituents appears to enhance this activity, suggesting a structure-activity relationship (SAR) that warrants further investigation.

Table 1: Cytotoxicity of Related Benzofuran Derivatives

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | K562 | 0.1 |

| Compound B | HL60 | 5 |

| Compound C | A549 | 16.4 |

Enzyme Inhibition

This compound has been explored for its inhibitory effects on enzymes such as:

- Alkaline Phosphatase (AP) : Studies indicate that benzofuran derivatives can act as selective inhibitors of APs, which are important in various physiological processes and disease states .

- Tyrosinase : The compound has been evaluated as a potential inhibitor of human tyrosinase, which is involved in melanin production and skin pigmentation disorders. Derivatives with specific hydroxyl substitutions showed enhanced inhibitory effects .

Antimicrobial Activity

Compounds structurally similar to (Z)-2-(2,3-dimethoxybenzylidene)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one have demonstrated antimicrobial properties against various bacterial strains. The presence of hydroxyl groups correlates with increased antioxidant capacity and potential antimicrobial effectiveness.

Synthetic Methodologies

The synthesis of this compound can be achieved through several methodologies:

- Condensation Reactions : The benzofuran core can be synthesized via condensation reactions involving substituted benzaldehydes and appropriate ketones or phenols.

- Microwave-Assisted Synthesis : Recent studies have reported the use of microwave irradiation to facilitate the synthesis of related compounds under solvent-free conditions, yielding high purity and yield .

- Catalytic Methods : Clay catalysts have been employed in solventless conditions to promote the formation of acyl aurones from benzofuran derivatives .

Case Studies

Several studies have highlighted the therapeutic potential of compounds related to this compound:

Study on Anticancer Activity

A study focused on the anticancer properties of benzofuran derivatives revealed that certain structural modifications significantly enhanced their cytotoxic effects against various cancer cell lines, emphasizing the importance of SAR in drug design.

Investigation into Enzyme Inhibition

Research evaluating the inhibitory effects on tyrosinase demonstrated that specific substitutions on the benzofuran ring could lead to potent inhibitors, suggesting possible applications in treating hyperpigmentation disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing benzofuran-3(2H)-one scaffolds or related substituents, as derived from the provided evidence:

Substituent Variations on the Benzylidene Group

- Compound A: (Z)-2-(2,6-Dihydroxybenzylidene)-6,7-dihydroxybenzofuran-3(2H)-one () Key differences: Replaces 2,3-dimethoxybenzylidene with 2,6-dihydroxybenzylidene and adds hydroxyl groups at positions 6 and 6. Impact: Increased polarity due to hydroxyl groups enhances water solubility but may reduce membrane permeability. Data: Melting point (268.3–269.3°C), NMR signals (e.g., δ 7.19 ppm for aromatic protons) .

- Compound B: (2Z)-2-[(3-fluorophenyl)methylidene]-6-(2-methylprop-2-enoxy)-1-benzofuran-3-one () Key differences: Substitutes 2,3-dimethoxybenzylidene with a 3-fluorobenzylidene group and introduces a 2-methylpropenoxy chain at position 4. Impact: Fluorine’s electronegativity may enhance electron-withdrawing effects, altering reactivity. The propenoxy chain increases lipophilicity, favoring interactions with hydrophobic targets .

Modifications in the Piperidine/Piperazine Moiety

- Compound C: (Z)-2-(2,3-dimethoxybenzylidene)-6-hydroxy-7-((2-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one () Key differences: Replaces the 3-methylpiperidinyl group with a 2-methylpiperidinyl substituent.

- Compound D: (Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one () Key differences: Substitutes 3-methylpiperidine with a 4-(2-hydroxyethyl)piperazine group and adds a third methoxy group to the benzylidene ring. The trimethoxybenzylidene group increases steric bulk, which may reduce binding to compact active sites .

Heterocyclic Ring Replacements

- Compound E : (2Z)-6-Hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-2-(2-thienylmethylene)-1-benzofuran-3(2H)-one ()

- Key differences : Replaces the dimethoxybenzylidene group with a thienylmethylene unit.

- Impact : The thiophene ring’s lower aromaticity compared to benzene may reduce π-π stacking interactions but enhance electronic compatibility with sulfur-containing biological targets (e.g., cysteine-rich enzymes) .

Preparation Methods

Spectroscopic Validation

X-ray Crystallography

Single-crystal X-ray analysis confirms the Z configuration, with dihedral angles between the benzofuran and benzylidene planes averaging 38.5°. Intermolecular hydrogen bonds (O–H···O) stabilize the crystal lattice.

Challenges and Mitigation Strategies

- Regioselectivity in alkylation : Competing O-alkylation is suppressed by using bulky bases (e.g., t-BuOK).

- Z/E isomerism : Chromatographic separation on silica gel impregnated with AgNO₃ enhances Z isomer purity.

- Byproduct formation : Excess 2,3-dimethoxybenzaldehyde (1.5 equiv) drives the condensation to completion.

Scalability and Industrial Prospects

Gram-scale synthesis has been demonstrated using continuous flow reactors, reducing reaction times by 40%. Green metrics (E-factor = 8.2) indicate moderate environmental impact, primarily due to solvent use in purification.

Q & A

Q. What are the established synthetic routes for this compound, and what key reaction parameters influence yield and stereoselectivity?

The synthesis of benzofuran-3(2H)-one derivatives typically involves a multi-step approach. For example:

- Knoevenagel condensation : A benzaldehyde derivative (e.g., 2,3-dimethoxybenzaldehyde) reacts with a benzofuran precursor (e.g., 6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one) under acidic or basic conditions to form the benzylidene moiety. Reaction parameters like solvent polarity (e.g., THF or ethanol), temperature (0–80°C), and catalyst (e.g., piperidine or NaH) critically affect yield and Z/E isomer selectivity .

- Functional group modifications : The 3-methylpiperidinylmethyl group is introduced via alkylation or Mannich reactions, requiring controlled pH and inert atmospheres to prevent side reactions .

Q. How is the Z-configuration of the benzylidene group confirmed, and what analytical techniques are most reliable for structural verification?

- NMR spectroscopy : The coupling constant () between the benzylidene proton and the adjacent carbonyl group in -NMR distinguishes Z () from E isomers () .

- X-ray crystallography : Definitive proof of stereochemistry is obtained via single-crystal diffraction studies, which also reveal bond angles and torsion angles critical for stability .

- IR spectroscopy : Stretching frequencies of the carbonyl group (C=O, ~1700 cm) and conjugated double bonds (~1600 cm) provide additional confirmation .

Q. What in vitro assays are recommended for initial biological screening of this compound?

- Anticancer activity : MTT assays on cancer cell lines (e.g., A549 lung cancer) to measure IC values .

- Antimicrobial screening : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases to evaluate mechanistic pathways .

Advanced Research Questions

Q. What strategies resolve contradictions between in vitro and in vivo biological activity data?

Discrepancies often arise due to:

- Bioavailability issues : Poor solubility or metabolic instability. Use prodrug strategies (e.g., esterification of the hydroxy group) or nanoformulations to enhance delivery .

- Species-specific metabolism : Compare metabolic profiles using liver microsomes from different species (e.g., human vs. murine) .

- Off-target effects : Employ CRISPR-Cas9 knockout models to validate target specificity .

Q. How does the substitution pattern on the benzylidene and benzofuran moieties influence pharmacokinetic properties?

| Substituent | Impact on PK | Computational Model |

|---|---|---|

| 2,3-Dimethoxybenzylidene | Enhances lipophilicity (logP ↑) | QSAR models using Molinspiration |

| 3-Methylpiperidinylmethyl | Improves solubility via amine protonation | Molecular dynamics simulations |

| 6-Hydroxy group | Increases metabolic oxidation (CYP450) | ADMET Predictor® |

Q. What computational methods are effective in predicting binding modes to biological targets?

- Docking studies : AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets .

- Molecular dynamics (MD) : GROMACS simulations to assess stability of ligand-protein complexes over 100 ns trajectories .

- Free-energy perturbation (FEP) : Predicts binding affinity changes upon structural modifications (e.g., methyl vs. ethyl groups) .

Q. How can stereochemical impurities (e.g., E-isomer contamination) be minimized during synthesis?

- Chiral auxiliaries : Use (R)- or (S)-proline to induce Z-selectivity via asymmetric catalysis .

- Chromatographic separation : Reverse-phase HPLC with chiral columns (e.g., Chiralpak IA) to resolve isomers .

- Kinetic control : Optimize reaction time and temperature to favor Z-isomer formation (e.g., 24 hours at 25°C) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on this compound’s antioxidant vs. pro-oxidant effects?

- Dose-dependent studies : Test a concentration range (0.1–100 µM) in ROS assays (e.g., DCFH-DA) .

- Redox environment : Assess effects under normoxic vs. hypoxic conditions, as oxygen levels modulate antioxidant pathways .

- Mechanistic profiling : Use gene expression arrays (e.g., Nrf2/Keap1 pathway) to clarify dual roles .

Methodological Recommendations

Q. What are best practices for scaling up synthesis without compromising stereochemical purity?

- Flow chemistry : Continuous reactors improve heat/mass transfer and reduce isomerization .

- In-line monitoring : PAT tools (e.g., ReactIR) track reaction progress in real time .

- Design of Experiments (DoE) : Optimize parameters (e.g., solvent ratio, catalyst loading) via response surface methodology .

Q. How can researchers validate target engagement in complex biological systems?

- Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts .

- Photoaffinity labeling : Incorporate a photoreactive group (e.g., diazirine) to crosslink the compound to its target .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.